![molecular formula C23H20ClN3O2 B284226 N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE](/img/structure/B284226.png)
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a phenoxyacetamide moiety. It is often studied for its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the chlorobenzyl group and the phenoxyacetamide moiety. Common reagents used in these reactions include chlorobenzyl chloride, benzimidazole, and phenoxyacetic acid. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
科学研究应用
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
N-({1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-2-PHENOXYACETAMIDE can be compared with other similar compounds, such as:
N-(2-chlorobenzyl)-2-phenoxyacetamide: Lacks the benzimidazole core, which may result in different biological activities.
N-(4-chlorobenzyl)-2-phenoxyacetamide: Contains a different substitution pattern on the benzyl group, potentially affecting its chemical properties.
N-benzyl-N-methyl-2-phenoxyacetamide: Features a methyl group on the nitrogen atom, which may influence its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C23H20ClN3O2 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H20ClN3O2/c24-19-11-5-4-8-17(19)15-27-21-13-7-6-12-20(21)26-22(27)14-25-23(28)16-29-18-9-2-1-3-10-18/h1-13H,14-16H2,(H,25,28) |
InChI 键 |
HPFHTHLSNYMWQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
规范 SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)
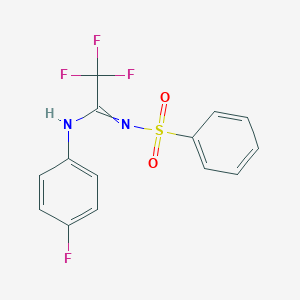

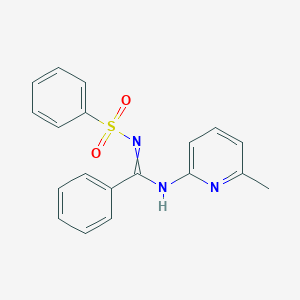
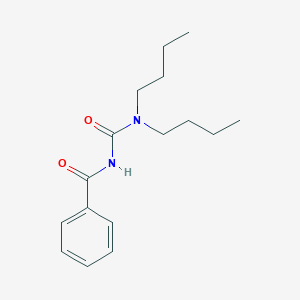
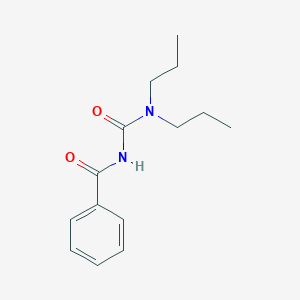
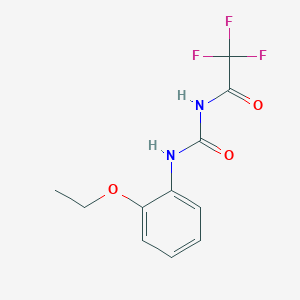
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)
